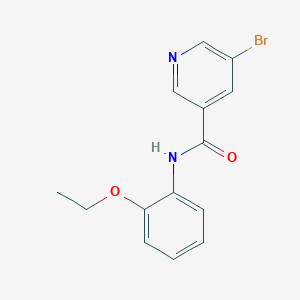

![molecular formula C19H23ClN4O2 B5559527 1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)

1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis involves complex reactions including condensation, oxidation, and reductive amination steps. For example, compounds with similar structures have been synthesized through a multi-step process involving alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis, achieving yields around 48.2% (Quan, 2006).

Molecular Structure Analysis

Molecular structure characterization often involves techniques such as IR, NMR, and X-ray crystallography. For instance, the crystal structure of a related compound, 4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide, demonstrated the piperazine ring adopting a chair conformation and highlighted specific dihedral angles with attached rings, providing insights into the molecular conformation in the solid state (Loh et al., 2010).

Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Binding Studies

Compounds with structures similar to "1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone" have been studied for their molecular interactions, particularly as antagonists or agonists for various receptors. For example, Shim et al. (2002) investigated the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, providing insights into the structural requirements for receptor binding and activity. This research is foundational for understanding the pharmacological modulation of cannabinoid receptors, which are potential targets for treating various conditions, including pain, obesity, and neurological disorders (Shim et al., 2002).

Antimicrobial and Antifungal Applications

Several studies focus on the synthesis and evaluation of compounds with antimicrobial and antifungal properties. Mekky and Sanad (2020) described the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, showing potent bacterial biofilm and MurB inhibitors, indicating their potential application in combating resistant bacterial strains (Mekky & Sanad, 2020).

Anticonvulsant and Antitumor Activities

The anticonvulsant and antimicrobial activities of 3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐Pyran‐4‐one derivatives, synthesized through the reaction with substituted piperazine derivatives, were evaluated by Aytemi̇r et al. (2004). This illustrates the compound's potential in developing new treatments for seizures and microbial infections (Aytemi̇r et al., 2004).

Drug Design and Synthesis

The design and synthesis of molecules with specific biological targets are a critical area of research. Studies such as those by Patil et al. (2021) involve the creation of piperazine and triazolo-pyrazine derivatives for antimicrobial activity screening, showcasing the compound's versatility in drug development for treating infections (Patil et al., 2021).

Molecular Docking and Structure-Activity Relationships

Molecular docking studies, such as those conducted by Katariya et al. (2021), on 1,3-oxazole clubbed pyridyl-pyrazolines for anticancer and antimicrobial agents highlight the importance of structure-activity relationships in discovering more effective and selective therapeutic agents (Katariya et al., 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-5-methyl-4-(2-methyl-5-propylpyrazole-3-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O2/c1-4-6-15-10-17(22(3)21-15)19(26)23-12-18(25)24(11-13(23)2)16-8-5-7-14(20)9-16/h5,7-10,13H,4,6,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWVDIDMABIDEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1)C(=O)N2CC(=O)N(CC2C)C3=CC(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5559446.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5559473.png)

![6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559479.png)

![5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5559486.png)

![6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)

![N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5559510.png)

![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)

![{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5559515.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-furamide](/img/structure/B5559529.png)

![1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559540.png)

![N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5559548.png)